molecular formula C10H18N2O3 B8108427 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone

Cat. No.: B8108427
M. Wt: 214.26 g/mol
InChI Key: HZFVILOPNWKYTO-UHFFFAOYSA-N
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Description

1-(1,8-Dioxa-4,11-Diazaspiro[56]Dodecan-11-Yl)Ethanone is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ether functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Ethanone
  • 1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Methanone

Uniqueness

1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-11-Yl)Ethanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high specificity and selectivity.

Properties

IUPAC Name

1-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(13)12-3-5-14-8-10(7-12)6-11-2-4-15-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFVILOPNWKYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCC2(C1)CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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